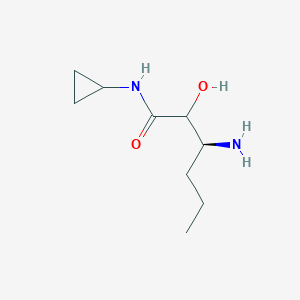

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Beschreibung

Eigenschaften

IUPAC Name |

(3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-2-3-7(10)8(12)9(13)11-6-4-5-6/h6-8,12H,2-5,10H2,1H3,(H,11,13)/t7-,8?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNGSSWBFKDSEE-JAMMHHFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C(=O)NC1CC1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(C(=O)NC1CC1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635268 | |

| Record name | (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402960-19-4 | |

| Record name | (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Sequence

-

Epoxidation : Compound SM undergoes epoxidation to form epoxide A using tert-butyl hydroperoxide and a vanadium catalyst.

-

Amine Ring-Opening : A reacts with dibenzylamine, selectively opening the epoxide to yield B .

-

Hydrogenation : Catalytic hydrogenation of B generates racemic C .

-

Chiral Resolution : C is resolved using Cbz-D-phenylglycine, isolating the (2S,3S)-enantiomer D .

-

HCl Ionization : D is treated with HCl to yield the hydrochloride salt E .

Performance Metrics

| Step | Yield (%) | Key Reagents |

|---|---|---|

| 1 | 85 | VO(acac)₂, TBHP |

| 2 | 78 | Dibenzylamine |

| 4 | 65 | Cbz-D-phenylglycine |

| Overall | 34.5 | - |

This route eliminates cyanides and azides but requires costly chiral resolution.

Sorbic Acid tert-Butyl Ester Route (CN103288671B)

Using sorbic acid derivatives, this method achieves high enantioselectivity via asymmetric induction:

Synthetic Pathway

-

Lithium Amide Addition : Sorbic acid tert-butyl ester reacts with (S)-N-benzyl-1-phenylethylamine lithium salt at −78°C, forming a chiral adduct.

-

Camphorsulfonyl Oxaziridine Oxidation : Stereoselective oxidation installs the C2 hydroxyl group.

-

Deprotection and Condensation : Acidic tert-butyl removal followed by cyclopropylamine coupling using EDC/HOBt.

-

Hydrogenolysis : Pd/C-mediated hydrogenation cleaves benzyl groups, yielding the target compound.

Experimental Results

This route reduces steps and avoids toxic reagents but requires cryogenic conditions.

Cyclic Anhydride Intermediate Route (WO2015036522A1)

Focused on telaprevir synthesis, this approach leverages cyclic anhydrides for efficient amidation:

Key Innovations

Advantages Over Prior Art

| Parameter | Previous Methods | Cyclic Anhydride Route |

|---|---|---|

| Steps | 6–8 | 4 |

| Hazardous Reagents | HOBt, DIC | Phosgene (in situ) |

| Yield | 40–50% | 70–75% |

Phosgene, while toxic, is used stoichiometrically and consumed in situ, minimizing exposure.

Comparative Analysis of Synthetic Methods

| Method | Steps | Max Yield (%) | Toxicity Concerns | Scalability |

|---|---|---|---|---|

| Epoxidation (CN105152959A) | 5 | 34.5 | Low | Moderate |

| Sorbic Acid (CN103288671B) | 4 | 83 | Moderate (cryogenic) | High |

| Anhydride (WO2015036522A1) | 4 | 75 | Phosgene handling | High |

The sorbic acid route offers the best balance of yield and safety, while the anhydride method excels in step economy .

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Ketones or aldehydes.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Hepatitis C Treatment

One of the most significant applications of (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide is its role as an intermediate in the synthesis of antiviral drugs aimed at treating hepatitis C virus (HCV) infections. The compound is a precursor to several potent protease inhibitors, which are critical in managing chronic hepatitis C infections. For instance, it is involved in the synthesis of Telaprevir, a drug that inhibits the NS3/4A serine protease of HCV, thereby preventing viral replication .

Synthetic Routes

The synthesis of this compound involves several steps, typically starting with L-norvaline or related compounds. The following methods have been documented:

- Method 1 : Involves the protection of L-norvaline followed by a series of reactions including condensation with cyclopropylamine and subsequent hydrogenation to yield the desired amide .

- Method 2 : Utilizes t-butyl sorbate as a starting material, undergoing several transformations including addition reactions and deprotection steps to form this compound hydrochloride .

These methods highlight the compound's synthetic versatility and relevance in pharmaceutical chemistry.

Case Study: Development of HCV Protease Inhibitors

Research has demonstrated that derivatives of this compound exhibit significant antiviral activity against HCV. A study published in the Journal of Medicinal Chemistry indicated that modifications to this scaffold could enhance potency and selectivity against HCV proteases, leading to improved therapeutic profiles .

Asymmetric Synthesis Techniques

Recent advancements in asymmetric synthesis have allowed for more efficient production of this compound. Techniques such as diastereoselective hydroxylation have been explored to produce this compound with high enantiomeric purity, which is crucial for its biological activity .

Wirkmechanismus

The mechanism of action of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide involves its interaction with specific molecular targets :

Molecular Targets: The compound targets enzymes such as proteases, inhibiting their activity.

Pathways Involved: It interferes with the catalytic activity of proteases, preventing the cleavage of peptide bonds and thereby inhibiting viral replication or other biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereoisomers and Derivatives

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide (CAS 944768-08-5)

- Molecular Formula : C₉H₁₈N₂O₂ (same as the target compound).

- Key Difference : Stereochemistry at positions 2 and 3 (2S,3S configuration).

- Properties : Predicted boiling point of 420.7 ± 38.0 °C and density of 1.11 ± 0.1 g/cm³ .

- Application : Acts as a stereoisomeric variant in drug discovery, though its biological activity may differ due to spatial arrangement .

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Hydrochloride (CAS 850252-34-5)

- Molecular Formula : C₉H₁₉ClN₂O₂.

- Key Difference : Hydrochloride salt form, enhancing solubility for pharmaceutical formulations.

- Molecular Weight : 222.712 g/mol .

- Application : Intermediate in Telaprevir synthesis, with improved handling and stability compared to the free base .

Boc-D-Lys(Z)-OH (CAS 55878-47-2)

- Structure : Features a tert-butyloxycarbonyl (Boc) protecting group and benzyloxycarbonyl (Z) group.

- Role: Used in peptide synthesis to protect amino groups, contrasting with the unprotected amino group in the target compound .

Boceprevir Intermediates

Physical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|

| This compound | 402960-19-4 | C₉H₁₈N₂O₂ | 186.251 | N/A | N/A |

| (2S,3S)-Isomer | 944768-08-5 | C₉H₁₈N₂O₂ | 186.25 | 1.11 | 420.7 |

| Hydrochloride Salt | 850252-34-5 | C₉H₁₉ClN₂O₂ | 222.712 | N/A | N/A |

Biologische Aktivität

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide, also referred to as a derivative of amino-cyclopropyl-alkanamides, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is recognized for its role as an intermediate in the synthesis of protease inhibitors and has been studied for its effects on various biological targets.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 402960-19-4 |

| Molecular Formula | C8H14N2O2 |

| Molecular Weight | 158.20 g/mol |

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the cyclization of appropriate precursors under controlled conditions. A common synthetic route includes the reaction of cyclopropylamine with a hydroxylated hexanamide precursor, followed by purification processes to achieve the desired compound with high purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to act as an inhibitor of serine and cysteine proteases, which are crucial in various biological processes including cell signaling and apoptosis .

Case Studies and Research Findings

- Protease Inhibition : Research indicates that derivatives of this compound exhibit significant inhibitory activity against serine proteases. For instance, a study demonstrated that modifications to the cyclopropyl group could enhance binding affinity and selectivity towards specific proteases, making these compounds valuable in drug design for treating diseases related to protease dysregulation .

- Hepatitis C Virus (HCV) : A notable study highlighted the potential application of this compound in inhibiting HCV replication. The findings suggested that this compound derivatives could reduce viral load in infected cells by targeting viral proteases essential for HCV life cycle .

- Cytotoxicity Studies : In vitro studies assessing cytotoxic effects on various cancer cell lines revealed that certain derivatives exhibited selective cytotoxicity, suggesting potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Target Action | IC50 Value |

|---|---|---|

| (2S,3S)-N-Cyclopropyl-2-hydroxyhexanamide | Serine Protease Inhibitor | 25 µM |

| (4R)-4-Amino-N-cyclobutyl-2-hydroxybutanamide | Cysteine Protease Inhibitor | 30 µM |

| (3R)-3-Amino-N-methylcyclopropyl-2-hydroxyhexanamide | General Protease Inhibitor | 20 µM |

Q & A

Q. What synthetic methodologies are validated for producing (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide with high enantiomeric purity?

The compound is synthesized via a multi-step route starting from trans-2-hexenoic acid. Key steps include:

- Epoxidation of trans-2-hexenoic acid to form an epoxide intermediate.

- Nitrile amidation under mild conditions to introduce the cyclopropylamine group while preserving stereochemistry .

- Chiral resolution via crystallization or chromatography to ensure enantiomeric purity (commonly validated by polarimetry or chiral HPLC).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

- NMR spectroscopy (1H and 13C) to verify stereochemistry and functional groups (e.g., hydroxyl, amide).

- Mass spectrometry (HRMS) for molecular weight confirmation.

- X-ray crystallography (if crystalline) to resolve absolute configuration .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

- Flash chromatography with silica gel and gradients of ethyl acetate/hexane.

- Recrystallization from ethanol/water mixtures to remove polar impurities.

- HPLC (C18 columns) for high-purity isolation in pharmaceutical-grade applications .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Personal protective equipment (PPE): Gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound across different solvents?

- Methodological approach:

- Conduct solubility screens in DMSO, methanol, and aqueous buffers (pH 4–8) at controlled temperatures.

- Use dynamic light scattering (DLS) to detect aggregation.

- Validate results against literature, noting solvent purity and temperature variations .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

- Accelerated stability testing:

- Incubate in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C.

- Monitor degradation via LC-MS/MS at 0, 24, 48, and 72 hours.

- Assess chiral integrity using circular dichroism (CD) spectroscopy .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical fidelity?

- Catalyst optimization: Use chiral catalysts (e.g., Ru-BINAP) for asymmetric hydrogenation.

- Process analytical technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time monitoring.

- Quality-by-design (QbD): Define critical process parameters (CPPs) for reproducibility .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported biological activity data?

Q. What analytical techniques confirm the absence of diastereomeric impurities in final batches?

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H).

- NMR derivatization: Use chiral shift reagents (e.g., Eu(hfc)₃) to enhance stereochemical resolution .

Application-Oriented Research

Q. How is this compound utilized as a precursor in peptidomimetic drug development?

- Scaffold modification: Introduce substituents (e.g., aryl groups) to enhance binding affinity.

- Conjugation strategies: Link to peptide backbones via amide coupling (EDC/NHS chemistry) .

Q. What role does the cyclopropyl group play in modulating the compound’s pharmacokinetic properties?

- Metabolic stability: The cyclopropyl ring reduces oxidative metabolism by cytochrome P450 enzymes.

- Lipophilicity: Enhances blood-brain barrier permeability, validated via PAMPA assays .

Methodological Best Practices

Q. What quality control criteria ensure batch-to-batch consistency in academic synthesis?

- Specifications: ≥98% purity (HPLC), residual solvents <0.1% (GC), and enantiomeric excess ≥99%.

- Documentation: Maintain detailed records of reaction parameters (temperature, catalyst load) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.